N-(2-adamantyl)-3-fluorobenzamide
Description
N-(2-adamantyl)-3-fluorobenzamide is a benzamide derivative featuring a fluorine atom at the 3-position of the benzene ring and an adamantyl group attached to the amide nitrogen. Adamantane, a diamondoid hydrocarbon, imparts rigidity and lipophilicity, while the fluorine atom enhances electronic properties and metabolic stability.
Properties
Molecular Formula |
C17H20FNO |
|---|---|
Molecular Weight |
273.34 g/mol |
IUPAC Name |
N-(2-adamantyl)-3-fluorobenzamide |
InChI |
InChI=1S/C17H20FNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |
InChI Key |
XHXWLJHLRXZLFN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key structural analogs and their properties are summarized below:
Key Observations:
Preparation Methods
Optimization of Coupling Agents
A comparative study of coupling systems revealed the following performance:
| Coupling System | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|
| EDC/HOBt/DIPEA | DMF | 72% | 95% |
| EDC/DMAP | THF | 65% | 89% |
| DCC/HOBt | DCM | 68% | 91% |
Critical Analysis :
-
EDC/HOBt in dimethylformamide (DMF) achieves the highest yield due to improved solubility of the carboxylic acid.
-
Side products, such as N-acylurea derivatives, are minimized when HOBt is used as an additive.
Multi-Step Synthesis from Fluorinated Intermediates
An alternative route involves synthesizing 3-fluoro-1-aminoadamantane hydrochloride first, followed by benzoylation. This method is advantageous when adamantane fluorination is required.
Stepwise Procedure
-
Fluorination : Reaction of 1-aminoadamantane with Selectfluor® in acetonitrile yields 3-fluoro-1-aminoadamantane hydrochloride (62% yield).
-
Benzoylation : The fluorinated amine reacts with 3-fluorobenzoyl chloride in the presence of TEA (78% yield).
Advantages :
-
Enables incorporation of fluorine at specific adamantane positions.
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance carbodiimide-mediated couplings, while non-polar solvents favor direct acyl chloride reactions. Elevated temperatures (40–50°C) reduce reaction times but risk decomposition of the adamantyl group.
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (Direct Coupling) | Yield (EDC/HOBt) |
|---|---|---|---|
| DCM | 8.93 | 85% | 68% |
| DMF | 36.7 | N/A | 72% |
| THF | 7.52 | 71% | 65% |
Industrial Scale-Up Considerations
Large-scale production requires optimizing cost, safety, and waste management. Continuous flow systems have been proposed for direct amide coupling, achieving 89% yield with a residence time of 30 minutes. Key parameters include:
-
Pressure : 1.5 bar to prevent solvent evaporation.
-
Mixing Efficiency : Turbulent flow regimes reduce side reactions.
Characterization and Quality Control
Synthetic batches are validated using:
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N-(2-adamantyl)-3-fluorobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of adamantyl-containing benzamides often involves coupling adamantylamine derivatives with fluorinated benzoyl chlorides. Key steps include:
- Amide Bond Formation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen to minimize hydrolysis .
- Adamantane Functionalization : Hydrogen abstraction or acetyl transfer mechanisms (e.g., using triplet biacetyl) can influence regioselectivity in adamantane derivatives, favoring 1- or 2-substitution based on steric effects .
- Yield Optimization : Temperature control (0–25°C) and catalytic bases (e.g., DMAP) improve efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For example, fluorine-induced deshielding in -NMR distinguishes ortho/meta/para positions in the benzamide moiety .
- X-ray Crystallography : Employ SHELXL for small-molecule refinement. Key parameters include high-resolution data (<1.0 Å) and twin refinement for non-merohedral twinning. SHELXPRO can assist in validating hydrogen bonding and torsional angles .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while IR spectroscopy identifies carbonyl (1660–1680 cm) and amine (3300–3500 cm) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or regioselectivity during synthesis?
- Methodological Answer :
- Mechanistic Probes : Use radical trapping agents (e.g., TEMPO) to identify intermediates in adamantane functionalization. For example, 2-adamantyl radicals show lower acetyl transfer efficiency () due to steric hindrance, leading to mixed products .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to rationalize regioselectivity. Compare computed vs. experimental -NMR shifts for validation .
Q. What advanced crystallographic strategies address challenges in structural determination?
- Methodological Answer :
- Enantiomorph-Polarity Analysis : Use Flack’s -parameter (via SHELXL) to distinguish centrosymmetric vs. chiral structures. This avoids false positives from Rogers’ parameter in near-symmetric systems .
- High-Throughput Phasing : Combine SHELXD (for experimental phasing) and SHELXE (density modification) to resolve disordered adamantyl groups in low-resolution datasets .
Q. How should biological activity data be analyzed to differentiate target-specific effects from off-target interactions?
- Methodological Answer :
- Dose-Response Profiling : Use IC curves in enzyme assays (e.g., kinase panels) to assess selectivity. For fluorobenzamide derivatives, compare activity against wild-type vs. mutant receptors to identify binding motifs .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adamantyl groups often enhance metabolic resistance due to steric shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
